
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Vue d'ensemble
Description
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is also known as PFT, and it is a potent inhibitor of the enzyme HIF prolyl hydroxylase. HIF prolyl hydroxylase is responsible for the degradation of hypoxia-inducible factor (HIF), which plays a crucial role in the regulation of cellular responses to hypoxia.
Mécanisme D'action
PFT acts as a competitive inhibitor of HIF prolyl hydroxylase, which prevents the degradation of HIF under normoxic conditions. This leads to the accumulation of HIF, which can then activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. The activation of these genes can improve tissue oxygenation and promote cell survival under hypoxic conditions.
Biochemical and Physiological Effects:
PFT has been shown to have several biochemical and physiological effects, including the activation of the HIF pathway, the induction of erythropoiesis, and the inhibition of tumor growth. PFT has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PFT in lab experiments is its specificity for HIF prolyl hydroxylase, which allows for the selective activation of the HIF pathway. However, PFT has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on PFT, including the development of more potent and selective inhibitors of HIF prolyl hydroxylase, the investigation of the role of PFT in the regulation of glucose metabolism, and the evaluation of the safety and efficacy of PFT in clinical trials. Additionally, the use of PFT in combination with other drugs or therapies may enhance its therapeutic potential.
Conclusion:
In conclusion, PFT is a chemical compound that has gained significant interest in scientific research due to its unique properties. PFT has been shown to have therapeutic potential in various diseases, including cancer, ischemic heart disease, and kidney disease. The specificity of PFT for HIF prolyl hydroxylase allows for the selective activation of the HIF pathway, which can improve tissue oxygenation and promote cell survival under hypoxic conditions. However, further research is needed to fully understand the potential of PFT as a therapeutic agent.
Applications De Recherche Scientifique
PFT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, ischemic heart disease, and kidney disease. PFT has been shown to activate the HIF pathway, which can enhance the oxygen-carrying capacity of the blood and improve tissue oxygenation. This property of PFT has been exploited in the treatment of anemia associated with chronic kidney disease. PFT has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells and inducing apoptosis.
Propriétés
IUPAC Name |
3-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)9-2-1-8(10(17)16-9)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNFOTIVVHCANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(NC2=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



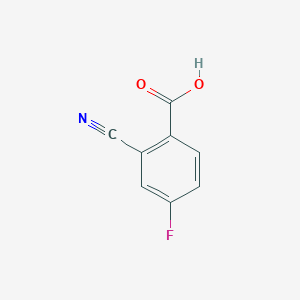
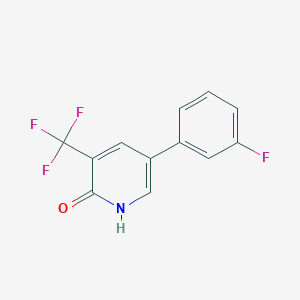
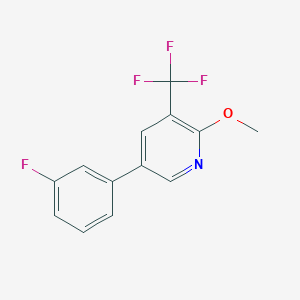



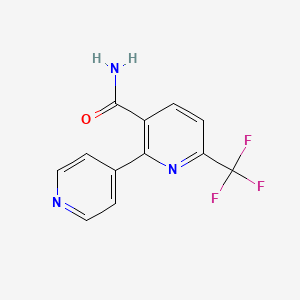
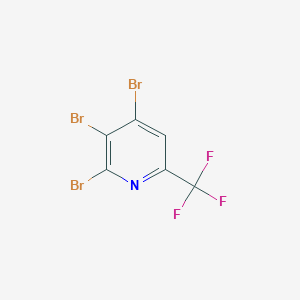
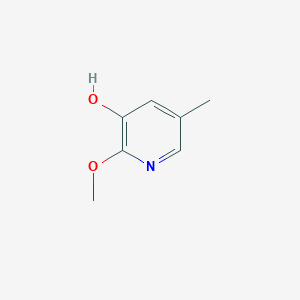

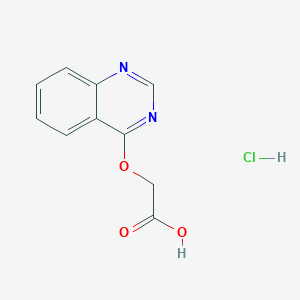
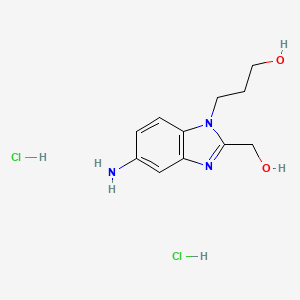
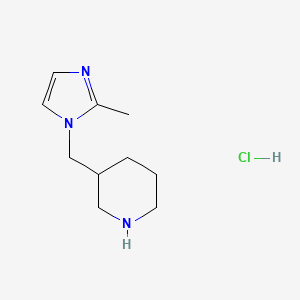
![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)